molecular formula C9H9F4N B6152276 {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1536946-80-1

{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B6152276
CAS No.: 1536946-80-1
M. Wt: 207.2
InChI Key:
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Description

{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features both fluorine and trifluoromethyl groups These groups are known for their unique chemical properties, including high electronegativity and the ability to influence the biological activity of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent bromination . Another approach involves the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions . These methods require specific reagents and conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or nitrile group.

    Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitrile derivatives, while reduction can regenerate the amine group.

Scientific Research Applications

{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine and trifluoromethyl groups can influence its binding affinity to receptors and enzymes, thereby modulating biological activities. Specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(ethyl)amine
  • {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(propyl)amine
  • {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(butyl)amine

Uniqueness

{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These properties can enhance its effectiveness in various applications compared to similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "4-fluoro-2-(trifluoromethyl)benzaldehyde", "methylamine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add methylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain {[4-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine as a white solid." ] }

CAS No.

1536946-80-1

Molecular Formula

C9H9F4N

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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